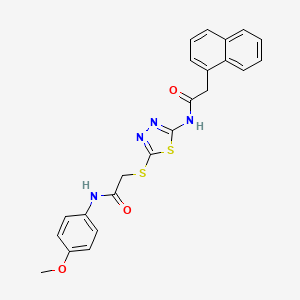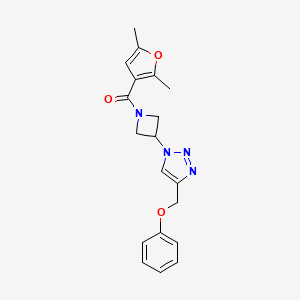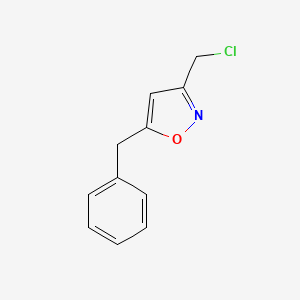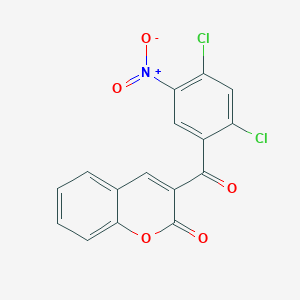
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as ITOM, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. ITOM is a synthetic compound that was first synthesized in 2012 by a team of researchers led by Prof. Xiaoyu Hu at the Shanghai Institute of Materia Medica.
Applications De Recherche Scientifique
Synthetic Chemistry and Methodologies
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide, due to its complex structure, is a subject of interest in synthetic chemistry, where novel synthetic methodologies can be developed or applied for its synthesis. For example, a study by Mamedov et al. (2016) explored a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, demonstrating an innovative approach that could potentially be applied to the synthesis of compounds like this compound Mamedov et al., 2016.
Pharmacological Applications
While specific studies on this compound's pharmacological applications are not directly available, research on similar compounds provides insight into potential applications. For instance, Bettini et al. (2010) identified novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Such findings highlight the broader interest in developing receptor-targeted therapies, where compounds with structural similarities to this compound could play a role Bettini et al., 2010.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the structural features of this compound could be leveraged for the design of new therapeutic agents. For example, research by Nazir et al. (2018) on indole-based scaffolds as potent anti-diabetic agents showcases the ongoing efforts to create novel compounds with significant biological activities Nazir et al., 2018.
Mécanisme D'action
Target of action
The compound contains an indole ring, which is a common structure in many biologically active molecules. Indole derivatives have been found to exhibit a wide range of biological activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Result of action
Indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-6-4-8-18(14-16)25-23(28)22(27)24-15-20(21-10-5-13-29-21)26-12-11-17-7-2-3-9-19(17)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDKKRQBLCQQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)

![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)